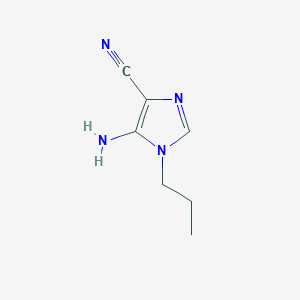
2,6-Bis(trifluoromethyl)-4-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trifluoromethyl)-4-iodobenzonitrile is an organic compound characterized by the presence of trifluoromethyl groups and an iodine atom attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the iodination of 2,6-bis(trifluoromethyl)benzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,6-Bis(trifluoromethyl)-4-iodobenzonitrile may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(trifluoromethyl)-4-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds with extended conjugation .
Aplicaciones Científicas De Investigación
2,6-Bis(trifluoromethyl)-4-iodobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents
Mecanismo De Acción
The mechanism of action of 2,6-Bis(trifluoromethyl)-4-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl groups enhance the compound’s stability and reactivity, while the iodine atom provides a site for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzaldehyde
- 2,6-Bis(trifluoromethyl)aniline
Uniqueness
2,6-Bis(trifluoromethyl)-4-iodobenzonitrile is unique due to the combination of trifluoromethyl groups and an iodine atom on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C9H2F6IN |
|---|---|
Peso molecular |
365.01 g/mol |
Nombre IUPAC |
4-iodo-2,6-bis(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2F6IN/c10-8(11,12)6-1-4(16)2-7(5(6)3-17)9(13,14)15/h1-2H |
Clave InChI |
DGMFEZXRTFUFNH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)C#N)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


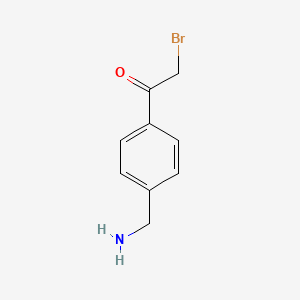
![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)
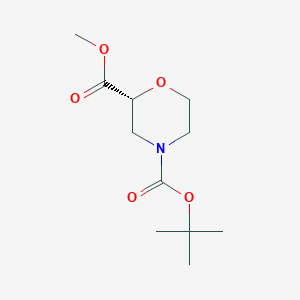
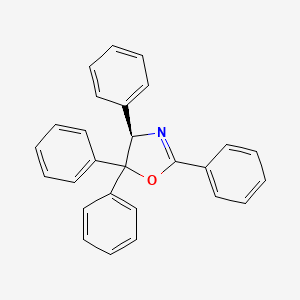
![(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)

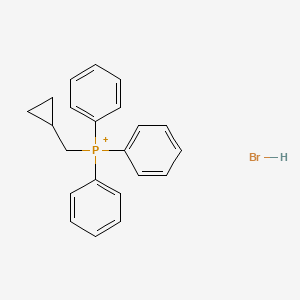
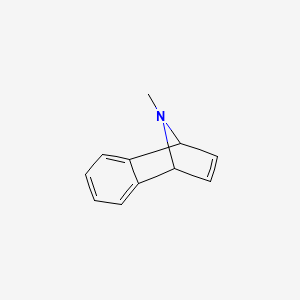
![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)



